molecular formula C24H23F3N4O7 B2769036 N-(2-ethoxyphenyl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate CAS No. 1351660-81-5

N-(2-ethoxyphenyl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Cat. No.: B2769036
CAS No.: 1351660-81-5
M. Wt: 536.464
InChI Key: QACBVERCCPNPOL-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Again, without specific information, it’s challenging to provide a detailed analysis of the chemical reactions involving this compound. Typically, compounds with similar structures can undergo a variety of organic reactions, depending on the conditions and reagents used .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of novel azetidinones and their derivatives, including those with ethoxyphenyl groups, has been a subject of research due to their potential applications in medicinal chemistry. For example, Jarrahpour and Zarei (2007) demonstrated the oxidative removal of the N-(p-ethoxyphenyl) group from beta-lactams, yielding N-dearylated 2-azetidinones under optimized conditions, which could be relevant for the synthesis of similar compounds (Jarrahpour & Zarei, 2007).

Potential Antibacterial Activities

Compounds with oxadiazole and azetidine units have been investigated for their antibacterial properties. Desai et al. (2008) synthesized several 2-oxo-azetidine derivatives and evaluated them for antibacterial activity, providing insights into the structure-activity relationship and the potential of such compounds in combating bacterial infections (Desai et al., 2008).

Antioxidant and Pharmacological Potential

Research into heterocyclic compounds such as 1,3,4-oxadiazole derivatives has also highlighted their potential for antioxidant, analgesic, and anti-inflammatory activities. Faheem (2018) conducted computational and pharmacological evaluations of novel derivatives, including their toxicity assessment and tumor inhibition potential, suggesting a broader pharmacological applicability of compounds with similar structural features (Faheem, 2018).

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O3.C2H2O4/c1-2-31-18-9-4-3-8-17(18)26-19(30)13-29-11-15(12-29)21-27-20(28-32-21)14-6-5-7-16(10-14)22(23,24)25;3-1(4)2(5)6/h3-10,15H,2,11-13H2,1H3,(H,26,30);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACBVERCCPNPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F3N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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